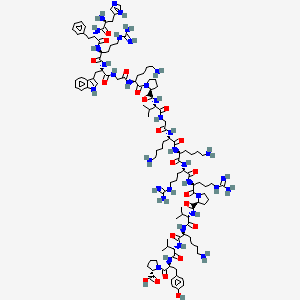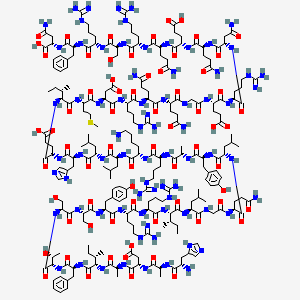
2-Chloro-3-trimethylsilanylethynyl-pyridine
Übersicht
Beschreibung
2-Chloro-3-trimethylsilanylethynyl-pyridine (CTEP) is a heterocyclic compound that has been used in a variety of scientific research applications. It is an important building block for organic synthesis, and is also used in the synthesis of various other compounds. CTEP has been studied for its potential applications in the fields of chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
In medicinal chemistry, 2-Chloro-3-trimethylsilanylethynyl-pyridine is utilized as a building block for synthesizing compounds with potential therapeutic effects. Its structure is amenable to modifications that can lead to the development of new drugs, particularly those targeting neurological disorders such as Alzheimer’s disease .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It is particularly useful in the construction of pyridine derivatives through cross-coupling reactions, which are pivotal in creating complex organic molecules for pharmaceuticals and agrochemicals .
Materials Science
In materials science, 2-Chloro-3-trimethylsilanylethynyl-pyridine can be employed in the synthesis of organic electronic materials. Its ability to act as a ligand to metal centers makes it valuable in creating new materials with specific electronic properties for use in semiconductors and other electronic applications .
Agricultural Research
The compound’s derivatives may be explored for their role in agricultural research, particularly in the synthesis of novel pesticides and herbicides. The pyridine moiety is a common feature in many agrochemicals, and this compound could lead to the development of more effective and environmentally friendly agricultural chemicals .
Environmental Studies
2-Chloro-3-trimethylsilanylethynyl-pyridine: might be used in environmental studies to develop sensors or probes for detecting environmental pollutants. The pyridine ring can interact with various substances, making it a potential candidate for environmental monitoring tools .
Industrial Applications
In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other industrial chemicals. Its reactive ethynyl group allows for further functionalization, creating a wide range of industrial products .
Proteomics Research
For proteomics research, 2-Chloro-3-trimethylsilanylethynyl-pyridine can be used to modify peptides and proteins. This modification can help in studying protein interactions and functions, which is crucial for understanding biological processes and diseases .
Chemical Synthesis Research
Lastly, it is a valuable reagent in chemical synthesis research for developing new synthetic methodologies. Researchers can leverage its unique chemical properties to discover more efficient and selective reactions, contributing to the advancement of synthetic chemistry .
Eigenschaften
IUPAC Name |
2-(2-chloropyridin-3-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNSi/c1-13(2,3)8-6-9-5-4-7-12-10(9)11/h4-5,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSZJRBQSBKNGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592071 | |
| Record name | 2-Chloro-3-[(trimethylsilyl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-trimethylsilanylethynyl-pyridine | |
CAS RN |
470463-35-5 | |
| Record name | 2-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470463-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-[(trimethylsilyl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















